2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone
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Overview
Description
2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE typically involves the reaction of 4-methylphenyl ethanone with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
4-Methylphenyl ethanone: A precursor in the synthesis of the target compound.
5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol: Another precursor used in the synthesis.
Uniqueness
2-[(5-AMINO-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(4-METHYLPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N4OS |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-5-9(6-4-8)10(17)7-18-12-15-14-11(13)16(12)2/h3-6H,7H2,1-2H3,(H2,13,14) |
InChI Key |
WVYGFNUFQNVUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C)N |
Origin of Product |
United States |
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